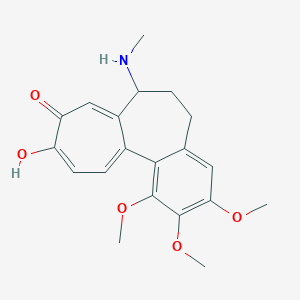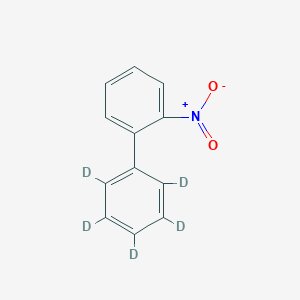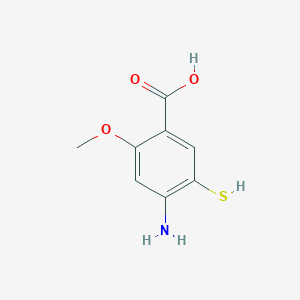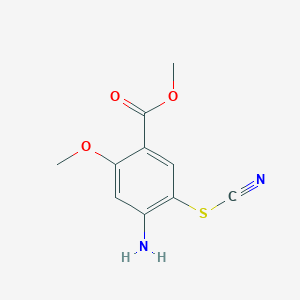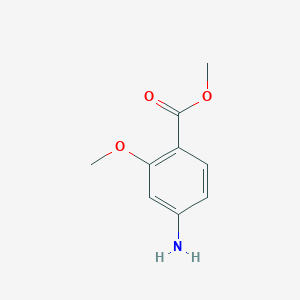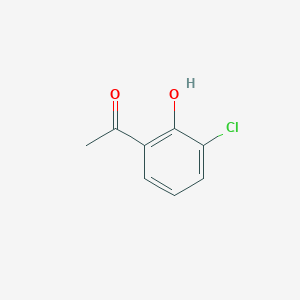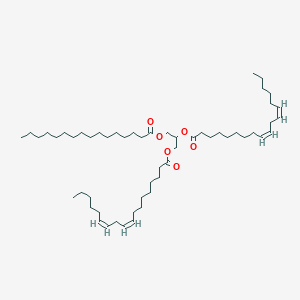
1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol
Overview
Description
1,2-Dilinoleoyl-3-Palmitoyl-rac-glycerol is a triacylglycerol compound that contains linoleic acid at the sn-1 and sn-2 positions and palmitic acid at the sn-3 position. This compound is found in various vegetable oils, including poppy seed, hazelnut, maize, and olive oils . It is known for its role in lipid biochemistry and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dilinoleoyl-3-Palmitoyl-rac-glycerol can be synthesized through chemical or biological methods. In chemical synthesis, glycerol reacts with linoleic acid and palmitic acid to form 1,2-linoleoyl glycerol and palmitoyl glycerol, which are then reacted to produce the target compound . The reaction typically involves esterification processes under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves similar esterification processes but on a larger scale. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product. The compound is often produced in liquid form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dilinoleoyl-3-Palmitoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the compound into simpler glycerides.
Substitution: Ester groups in the compound can undergo substitution reactions with other fatty acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acid or base catalysts are often employed to facilitate substitution reactions.
Major Products:
Oxidation: Hydroperoxides and secondary oxidation products.
Reduction: Simpler glycerides and fatty acids.
Substitution: Modified triacylglycerols with different fatty acid compositions.
Scientific Research Applications
1,2-Dilinoleoyl-3-Palmitoyl-rac-glycerol has diverse applications in scientific research:
Chemistry: Used as a reference standard in lipid analysis and chromatography.
Biology: Studied for its role in lipid metabolism and cellular functions.
Industry: Utilized in the production of high-purity lipid standards and pharmaceutical development.
Mechanism of Action
The mechanism of action of 1,2-Dilinoleoyl-3-Palmitoyl-rac-glycerol involves its interaction with lipid metabolic pathways. The compound is incorporated into cellular membranes and participates in lipid signaling processes. It targets specific enzymes and receptors involved in lipid metabolism, influencing cellular functions and physiological responses .
Comparison with Similar Compounds
- 1-Stearoyl-2-Oleoyl-3-Linoleoyl-rac-glycerol
- 1,2-Dioleoyl-3-Palmitoyl-rac-glycerol
- 1,2-Dilinoleoyl-3-Stearoyl-rac-glycerol
Comparison: 1,2-Dilinoleoyl-3-Palmitoyl-rac-glycerol is unique due to its specific fatty acid composition, which includes linoleic acid and palmitic acid. This composition influences its physical and chemical properties, making it distinct from other triacylglycerols. Its presence in various vegetable oils and its role in reducing scald development on apples highlight its unique applications .
Properties
IUPAC Name |
[3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H98O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16-17,19-20,25-28,52H,4-15,18,21-24,29-51H2,1-3H3/b19-16-,20-17-,27-25-,28-26- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAWUIOWWNQCQA-YBQWMRSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H98O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2190-15-0 | |
| Record name | 1,2-Dilinoleoyl-3-palmitin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-DILINOLEOYL-3-PALMITIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y321C08RH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





